![molecular formula C13H22BrNO2 B2361467 Tert-Butyl-N-[1-(Brommethyl)spiro[3.3]heptan-3-yl]carbamate CAS No. 2580202-47-5](/img/structure/B2361467.png)
Tert-Butyl-N-[1-(Brommethyl)spiro[3.3]heptan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate: is a chemical compound with the molecular formula C13H22BrNO2. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a bromomethyl group and a tert-butyl carbamate group attached. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(bromomethyl)spiro[3One common method involves the use of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) to form the carbamate group .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with sodium azide would yield the corresponding azide derivative, while reduction with sodium borohydride would reduce the bromomethyl group to a methyl group.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is not well-documented. its reactivity suggests that it can interact with various molecular targets through nucleophilic substitution and other chemical reactions. The bromomethyl group is likely to be a key site for these interactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (4-bromobutyl)carbamate: This compound has a similar carbamate group but differs in the structure of the carbon chain and the position of the bromine atom.
Tert-butyl N-[3-(bromomethyl)spiro[3.3]heptan-1-yl]carbamate: This compound is a regioisomer of tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate, differing in the position of the bromomethyl group on the spirocyclic ring.
Uniqueness: The uniqueness of tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate lies in its specific spirocyclic structure and the position of the bromomethyl group.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-10-7-9(8-14)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNRGAFCHHIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
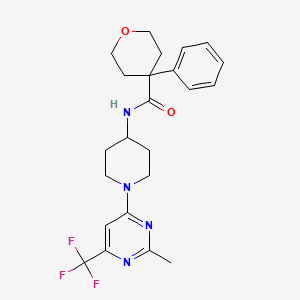
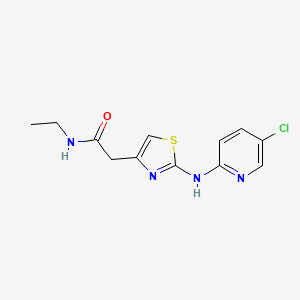
![2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide](/img/structure/B2361388.png)
![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2361391.png)
![3'-(Trifluoromethyl)-1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]](/img/structure/B2361392.png)
![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)
![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)
![2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2361397.png)
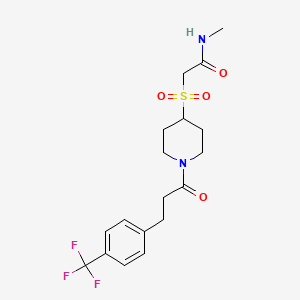
![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)
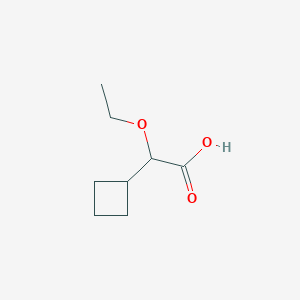
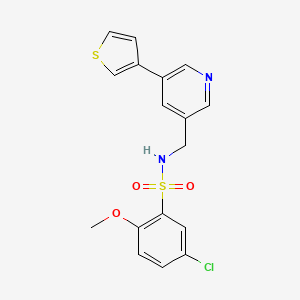
![methyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2361406.png)

